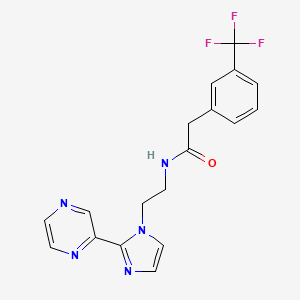
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound used for pharmaceutical testing . It is also known as “1-(3-chlorophenyl)-4-(1-phenylcyclopentanecarbonyl)piperazine” or "Methanone, 4-(3-chlorophenyl)-1-piperazinyl" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is C22H25ClN2O . The molecular weight is 368.9g/mol . The compound is canonicalized and has a complexity of 477 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” include a molecular weight of 368.9g/mol, a molecular formula of C22H25ClN2O , and a complexity of 477 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Reactions with Aryl Isothiocyanates and Isocyanates
Studies on enamines, such as the reactions of 4-(1-piperidyl)- and 4-(1-pyrrolidinyl)-3-penten-2-ones with aryl isothiocyanates and isocyanates, have been investigated. These reactions typically result in the formation of adducts and derivatives that have potential applications in synthetic organic chemistry. The research demonstrates the versatility of enamino ketones in organic synthesis, potentially offering insights into the reactivity of related compounds like "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Tsuge & Inaba, 1973).
Antifungal Activity
Ketoconazole, a compound structurally similar to the one , showcases the antifungal properties of certain piperazine derivatives. Ketoconazole's synthesis and its potent activity against various fungal infections illustrate the potential medicinal applications of piperazine-containing compounds. This could suggest research pathways for exploring the antibacterial or antifungal properties of "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Heeres, Backx, Mostmans, & Cutsem, 1979).
Synthesis and Application in Drug Discovery
The synthesis of saturated, spirocyclic N-heterocycles from cyclic ketones and stannyl amine protocol (SnAP) reagents highlights the utility of piperazine and related compounds in drug discovery. Such methodologies underscore the importance of these chemical structures in developing pharmacologically active molecules, potentially including "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Siau & Bode, 2014).
Electrochemical Detection Techniques
The development of electrochemical detection methods for ketoconazole in biological fluids demonstrates the advancements in analytical techniques for monitoring and studying the pharmacokinetics of piperazine derivatives. Such techniques could be adapted for research on "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone," facilitating its study in biological systems (Hoffman, Jones-King, Ravaris, & Edkins, 1988).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPOPAOMWKLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2831379.png)
![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)
![4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol](/img/structure/B2831381.png)
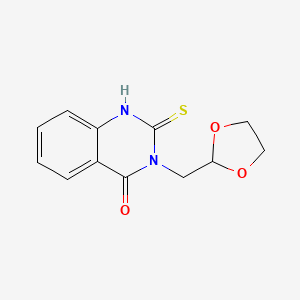
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)
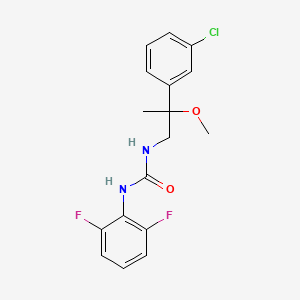
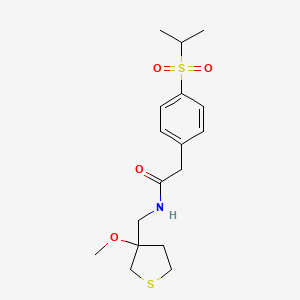

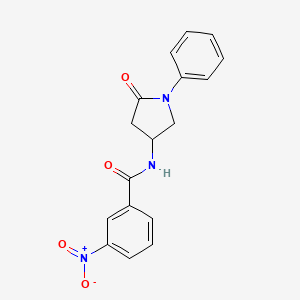


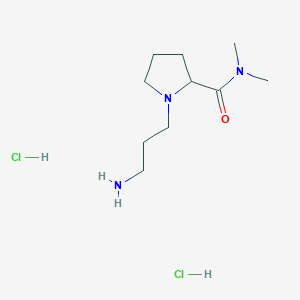
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)
